Quinone Reduction Potential Shift vs. Non-Methylated 3-Indolylquinone Analog
The 3,5-dimethyl substitution on the benzoquinone ring of the target compound is predicted to shift the one-electron reduction potential (E°′ Q/SQ•−) to approximately −80 mV, based on established electrochemical data for 2,6-dimethyl-1,4-benzoquinone [1]. This represents a ~150 mV negative shift relative to the unsubstituted 1,4-benzoquinone core (+70 mV) present in the des-methyl comparator 2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione (CAS 80641-49-2). In the context of NQO1-mediated bioreductive activation, indolequinones with more negative reduction potentials generally exhibit slower rates of enzymatic reduction, and SAR studies have established that 2-alkyl substitution on indolequinones can reduce cytotoxicity by up to 300-fold compared to unsubstituted analogs [2]. The combined effect of quinone methylation plus indole 2-methyl substitution suggests this compound will have substantially altered bioreductive activation kinetics compared to both unsubstituted 3-indolylquinones and indole-4,7-dione chemotypes.
| Evidence Dimension | One-electron reduction potential (E°′ Q/SQ•−) at pH 7 |
|---|---|
| Target Compound Data | Approximately −80 mV (inferred from 2,6-dimethyl-1,4-benzoquinone standard) |
| Comparator Or Baseline | Unsubstituted 1,4-benzoquinone: +70 mV; 2-methyl-1,4-benzoquinone: +20 mV |
| Quantified Difference | Δ ≈ −150 mV vs. unsubstituted BQ; Δ ≈ −100 mV vs. monomethyl BQ |
| Conditions | Aqueous pH 7, vs. NHE; data from compiled methyl-substituted benzoquinone electrochemical measurements |
Why This Matters
A 150 mV shift in reduction potential directly affects whether the compound can be reduced by NQO1 and other cellular reductases, fundamentally altering its bioreductive activation profile and making it unsuitable as a drop-in replacement for non-methylated or indole-4,7-dione quinones without explicit experimental validation.
- [1] Song, Y.; Buettner, G.R. Thermodynamic and kinetic considerations for the reaction of semiquinone radicals to form superoxide and hydrogen peroxide. Free Radical Biology and Medicine 2010, 49, 919–962. (Reduction potential data for methyl-substituted 1,4-benzoquinones compiled from Wardman, 1989). View Source
- [2] Naylor, M.A.; Jaffar, M.; Nolan, J.; et al. Indolequinone Antitumor Agents: Reductive Activation and Elimination from (5-Methoxy-1-methyl-4,7-dioxoindol-3-yl)methyl Derivatives. Journal of Medicinal Chemistry 1997, 40, 2331–2338. View Source
